1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a pyridazine core substituted with a 1H-imidazol-1-yl group at the 6-position. A piperidine ring is attached to the pyridazine via a carboxamide linker, with the amide nitrogen further connected to a naphthalen-1-yl group. Its molecular formula is C23H21N7O (molecular weight: 427.47 g/mol).
Properties
IUPAC Name |
1-(6-imidazol-1-ylpyridazin-3-yl)-N-naphthalen-1-ylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(25-20-9-3-6-17-5-1-2-8-19(17)20)18-7-4-13-28(15-18)21-10-11-22(27-26-21)29-14-12-24-16-29/h1-3,5-6,8-12,14,16,18H,4,7,13,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMCZIOJJXBECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Imidazole Ring: Starting from a suitable precursor, the imidazole ring can be synthesized through cyclization reactions involving aldehydes or ketones and ammonia or amines.
Construction of the Pyridazine Ring: The pyridazine ring can be formed via condensation reactions involving hydrazines and diketones or diesters.
Coupling with Naphthalene: The naphthalene moiety can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using appropriate naphthalene derivatives.
Formation of Piperidine Carboxamide: The final step involves the formation of the piperidine carboxamide through amidation reactions, where the piperidine ring is coupled with a carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the imidazole or pyridazine rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that derivatives of piperidine, including 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide, exhibit promising anticancer properties. Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:
- Mechanism of Action : These compounds may interfere with cell cycle regulation and promote programmed cell death in cancerous cells. For instance, studies have shown that piperidine derivatives can enhance cytotoxicity against specific cancer cell lines, outperforming established chemotherapeutic agents like bleomycin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been reported to possess activity against a range of pathogens:
- Antibacterial Effects : Research indicates that imidazole and pyridazine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli, highlighting their potential as new antibacterial agents .
Neurological Disorders
The unique structure of this compound also positions it as a candidate for treating neurological conditions:
- Potential in Alzheimer’s Disease : Some studies suggest that compounds with piperidine moieties can exhibit dual inhibition of cholinesterase enzymes, which are crucial in the pathophysiology of Alzheimer’s disease. This dual action could potentially improve cognitive function by enhancing neurotransmitter availability .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several piperidine derivatives, including those similar to this compound. The results showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, suggesting its potential as an effective anticancer agent .
Case Study 2: Antimicrobial Properties
In another investigation, derivatives of imidazole were synthesized and tested for their antibacterial efficacy. The results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, demonstrating their potential as novel antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the pyridazine and naphthalene moieties may interact with hydrophobic pockets or aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Functional Group Impact
- Imidazole vs. Pyrazole/Thiazole: The target compound and retain the 1H-imidazol-1-yl group, which can act as a hydrogen bond donor/acceptor or coordinate metal ions.
- Amide Substituent :
The naphthalen-1-yl group in the target compound enhances hydrophobicity compared to phenyl () or thiazolyl (). This may improve membrane permeability but reduce aqueous solubility. - Core Rigidity :
Compound incorporates a fused benzoxazolo-oxazin core, likely increasing conformational rigidity compared to the flexible piperidine linker in the target compound.
Hypothetical Pharmacological Implications
While direct activity data is unavailable in the provided evidence, structural insights suggest:
Biological Activity
The compound 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, particularly focusing on its pharmacological effects and mechanisms of action, supported by recent research findings.
Chemical Structure and Properties
The chemical structure of the compound features a piperidine core substituted with an imidazole and pyridazine moiety, along with a naphthalene group. This unique arrangement is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds with imidazole and pyridazine rings exhibit significant antimicrobial properties. A study highlighted that derivatives containing these functionalities can effectively inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis .
Anticancer Potential
The compound's anticancer activity has been evaluated in several studies. For instance, derivatives similar to this compound have shown promising results against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. In vitro assays revealed that some derivatives exhibited IC50 values lower than standard chemotherapeutics, indicating potent activity against cancer cells .
Anti-inflammatory Effects
Imidazole-containing compounds are noted for their anti-inflammatory properties. The target pathways often include the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in inflammatory diseases .
Case Study 1: Antitubercular Activity
In a systematic evaluation of various imidazole derivatives, one study focused on the synthesis of compounds similar to our target compound. The most active derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis, showcasing their potential as antitubercular agents .
| Compound ID | IC50 (μM) | Cytotoxicity (HEK-293) |
|---|---|---|
| 6a | 1.35 | Non-toxic |
| 6e | 2.18 | Non-toxic |
| 7e | 1.50 | Non-toxic |
Case Study 2: Anticancer Activity
Another research effort synthesized various analogs of imidazole derivatives and evaluated their cytotoxicity against A-431 and Jurkat cell lines. The most promising compounds exhibited IC50 values below those of doxorubicin, suggesting significant anticancer potential.
| Compound ID | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 13 | A-431 | <10 |
| Compound 14 | Jurkat | <15 |
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many imidazole derivatives act as enzyme inhibitors, particularly in pathways related to cancer and inflammation.
- Induction of Apoptosis : The activation of apoptotic pathways has been documented in studies involving similar compounds, contributing to their anticancer efficacy.
- Interference with Cell Signaling : Compounds may disrupt signaling pathways critical for cell survival and proliferation, enhancing their therapeutic effects.
Q & A
What are the optimal synthetic routes and reaction conditions for preparing 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(naphthalen-1-yl)piperidine-3-carboxamide?
Basic Research Question
The compound’s synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:
- Pyridazine functionalization : Introduce the imidazole group via nucleophilic substitution at the 6-position of pyridazine using 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Piperidine coupling : Attach the naphthyl carboxamide group to the piperidine core via amide bond formation using coupling agents like HATU or EDCI in dichloromethane .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures >95% purity .
Which spectroscopic and crystallographic techniques are most effective for structural elucidation of this compound?
Basic Research Question
Combined spectroscopic and crystallographic methods are critical:
- NMR : ¹H and ¹³C NMR (DMSO-d6 or CDCl₃) resolve the piperidine, imidazole, and naphthyl moieties. Key signals include aromatic protons (δ 7.5–8.5 ppm) and piperidine CH₂ groups (δ 2.5–3.5 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry and hydrogen-bonding patterns, particularly for the carboxamide and imidazole groups .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~465 Da) .
How can researchers design experiments to assess the compound’s inhibitory activity against cancer-related enzymes?
Advanced Research Question
Methodological Approach :
- Target selection : Prioritize kinases (e.g., PI3K, EGFR) or proteases linked to cancer proliferation based on structural analogs (e.g., pyridazine-imidazole derivatives inhibit kinase ATP-binding pockets) .
- Enzyme assays : Use fluorescence-based (e.g., ADP-Glo™) or colorimetric (e.g., malachite green) assays. Include positive controls (staurosporine) and IC₅₀ determination via dose-response curves (0.1–100 µM) .
- Data validation : Cross-validate with cellular assays (e.g., MTT in HeLa cells) to confirm target engagement .
What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?
Advanced Research Question
Common discrepancies arise from pharmacokinetic (PK) variability or off-target effects. Mitigation strategies include:
- Metabolic stability : Assess liver microsome stability (human/mouse) to identify rapid clearance. Modify the naphthyl group to reduce CYP450 metabolism .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction. High binding (>95%) may reduce in vivo efficacy, prompting structural tweaks (e.g., adding polar substituents) .
- Tissue distribution : Radiolabel the compound (¹⁴C) to track bioavailability in target organs .
How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., kinases). Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
- QSAR models : Train models with bioactivity data from analogs (e.g., pyridazine-triazole derivatives) to predict optimal substituents. Prioritize electron-withdrawing groups on pyridazine for enhanced potency .
- MD simulations : Analyze stability of ligand-target complexes (100 ns trajectories) to identify critical binding motifs .
What are the key challenges in characterizing the compound’s polymorphism or hydrate/solvate forms?
Advanced Research Question
Polymorphism impacts solubility and bioavailability. Address via:
- PXRD : Compare experimental patterns with simulated data (Mercury software) to identify crystalline forms .
- DSC/TGA : Detect hydrates by endothermic peaks (~100°C) and weight loss. Use slurry experiments (water/ethanol) to isolate stable forms .
- Vibrational spectroscopy : IR bands at 3200–3500 cm⁻¹ indicate hydrate formation .
How can researchers optimize the compound’s pharmacokinetic profile for CNS penetration?
Advanced Research Question
Strategies :
- LogP adjustment : Reduce lipophilicity (target LogP <3) by substituting the naphthyl group with smaller aromatics (e.g., indole) .
- P-glycoprotein efflux : Test in MDCK-MDR1 cells. Introduce tertiary amines to bypass efflux .
- Brain homogenate assays : Measure brain-to-plasma ratio (Kp) in rodents post-IV administration .
What analytical methods detect degradation products under accelerated stability conditions?
Basic Research Question
Protocol :
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and UV light. Monitor via:
- HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water). Degradation peaks indicate hydrolysis (amide bond cleavage) or oxidation (imidazole ring) .
- LC-MS/MS : Identify fragments (e.g., m/z 247 for cleaved pyridazine-imidazole) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
